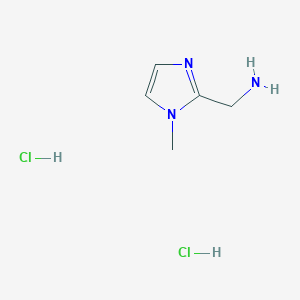

(1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride

Description

BenchChem offers high-quality (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-methylimidazol-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2ClH/c1-8-3-2-7-5(8)4-6;;/h2-3H,4,6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJQTCGJLJPNJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60478564 | |

| Record name | 1-(1-Methyl-1H-imidazol-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53332-67-5 | |

| Record name | 1-(1-Methyl-1H-imidazol-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the fundamental basic properties of (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry. The imidazole motif is a cornerstone in drug design, valued for its unique electronic characteristics and its ability to engage in various biological interactions.[1] This document will delve into the structural features that govern the basicity of this compound, offer estimations of its acid dissociation constants (pKa), and provide detailed, field-proven methodologies for the experimental determination of these crucial parameters.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its prevalence stems from its aromatic nature, the presence of two nitrogen atoms with distinct electronic properties, and its ability to act as a proton donor and acceptor. This amphoteric character is critical for its role in biological systems, where it often participates in enzyme catalysis and receptor binding.[2] (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride combines the key features of the imidazole ring with a primary aminomethyl substituent, introducing an additional basic center and expanding its potential for molecular interactions. Understanding the basic properties of this compound is paramount for predicting its behavior in physiological environments, optimizing its formulation, and elucidating its mechanism of action in drug discovery and development.

Molecular Structure and Basicity: A Tale of Two Nitrogens

The basicity of (1-Methyl-1H-imidazol-2-yl)methanamine is attributed to its two primary basic centers: the primary amine of the methanamine substituent and the sp2-hybridized nitrogen atom (N-3) of the imidazole ring. The dihydrochloride salt form indicates that both of these basic centers are protonated.

The imidazole ring itself is a weak base. The pKa of the conjugate acid of imidazole is approximately 7.0, making it significantly more basic than pyridine.[3] The methylation at the N-1 position in our target molecule prevents tautomerization and slightly increases the basicity of the ring compared to unsubstituted imidazole. For instance, the pKa of the conjugate acid of 1-methylimidazole is around 7.4.[3]

The primary aliphatic amine group is also basic. The pKa of a typical primary aminomethyl group attached to an aromatic ring is expected to be in the range of 9-10. However, the proximity of the electron-withdrawing imidazole ring will likely reduce the basicity of the aminomethyl group in (1-Methyl-1H-imidazol-2-yl)methanamine.

Protonation Equilibria

The protonation of (1-Methyl-1H-imidazol-2-yl)methanamine occurs in a stepwise manner. The following diagram illustrates the protonation equilibria, starting from the fully deprotonated (free base) form to the fully protonated (dihydrochloride) form.

Caption: Protonation equilibria of (1-Methyl-1H-imidazol-2-yl)methanamine.

Physicochemical Properties and Estimated pKa Values

The following table summarizes key physicochemical properties of the free base, (1-Methyl-1H-imidazol-2-yl)methanamine.

| Property | Value | Source |

| Molecular Formula | C₅H₉N₃ | [6] |

| Molecular Weight | 111.15 g/mol | [6] |

| XLogP3 | -1.1 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 1 | [6] |

Experimental Determination of pKa: A Practical Guide

The determination of pKa values is crucial for understanding the ionization state of a molecule at a given pH. Potentiometric titration is a robust and widely used method for this purpose. Alternatively, UV-spectrophotometric methods can be employed, especially for compounds with a chromophore that exhibits a pH-dependent absorbance spectrum.

Protocol for Potentiometric Titration of a Polyprotic Base

This protocol outlines the determination of the pKa values of a polyprotic base, such as (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride, by titration with a strong acid.

Principle: A known concentration of the dihydrochloride salt is dissolved in water and titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.[7][8]

Materials and Equipment:

-

(1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Deionized water, purged with an inert gas (e.g., argon or nitrogen) to remove dissolved CO₂

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

25 mL or 50 mL burette

-

150 mL beaker

-

Analytical balance

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh approximately 0.1 mmol of (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride and dissolve it in 50 mL of CO₂-free deionized water in a 150 mL beaker.

-

Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode is submerged but does not interfere with the stir bar.

-

Initial pH Measurement: Record the initial pH of the solution.

-

Titration: Begin the titration by adding the standardized HCl solution in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Data Collection around Equivalence Points: As the pH begins to change more rapidly, reduce the increment volume to accurately capture the steep inflection points of the titration curve.

-

Completion of Titration: Continue the titration until the pH of the solution becomes strongly acidic and plateaus.

-

Data Analysis: Plot the measured pH versus the volume of HCl added. The equivalence points can be determined from the points of maximum slope on the titration curve (the first derivative) or as peaks in the second derivative plot. The pKa values are determined as the pH at the half-equivalence points.

Caption: Workflow for pKa determination by potentiometric titration.

Protocol for UV-Spectrophotometric pKa Determination

This method is applicable if the different protonated species of the molecule have distinct UV-Vis absorption spectra.

Principle: The absorbance of a solution of the compound is measured at a fixed wavelength over a range of pH values. The pKa is determined by fitting the absorbance vs. pH data to the Henderson-Hasselbalch equation.[9]

Materials and Equipment:

-

(1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride

-

A series of buffer solutions with known pH values covering the range of interest (e.g., pH 2 to 12)

-

UV-Vis spectrophotometer

-

Quartz cuvettes or a 96-well UV-transparent microplate

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride in deionized water or a suitable solvent (e.g., DMSO).

-

Preparation of Sample Solutions: For each buffer solution, prepare a sample by diluting a small aliquot of the stock solution to a final concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

-

Spectral Acquisition: Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each sample solution.

-

Data Analysis:

-

Identify a wavelength where the absorbance changes significantly with pH.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

-

Alternatively, the data can be fitted to the following equation: A = (A_B + A_A * 10^(pKa - pH)) / (1 + 10^(pKa - pH)) where A is the measured absorbance, A_B is the absorbance of the basic species, and A_A is the absorbance of the acidic species.

-

Conclusion: A Foundation for Drug Discovery

A thorough understanding of the basic properties of (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride is fundamental to its successful application in research and drug development. The presence of two distinct basic centers, the imidazole ring nitrogen and the primary amine, dictates its charge state in different pH environments, which in turn influences its solubility, membrane permeability, and interactions with biological targets. While experimentally determined pKa values for this specific molecule are not widely published, this guide provides a robust framework for their estimation and experimental determination. The detailed protocols for potentiometric and spectrophotometric titrations offer practical approaches for researchers to obtain these critical parameters, thereby enabling more informed decisions in the design and development of novel therapeutics based on this promising imidazole scaffold.

References

-

(1H-imidazol-2-yl)methanamine. LookChem. [Link]

-

Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. ResearchGate. [Link]

-

Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. National Institutes of Health. [Link]

-

Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. Royal Society of Chemistry. [Link]

-

1-Methyl-1H-imidazol-2-amine. PubChem. [Link]

-

(1-methyl-1H-imidazol-2-yl)methanamine. PubChem. [Link]

-

1-Methylimidazole. Wikipedia. [Link]

-

The pKa values of N-aryl imidazolinium salts, their higher homologues, and formamidinium salts in dimethyl sulfoxide. Royal Society of Chemistry. [Link]

-

pKa of imidazoles. Chemistry Stack Exchange. [Link]

-

Direct prediction of dissociation constants (pKa's) of clonidine-like imidazolines, 2-substituted imidazoles, and 1-methyl-2-substituted-imidazoles from 3D structures using a comparative molecular field analysis (CoMFA) approach. PubMed. [Link]

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Publications. [Link]

-

Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution. SciELO. [Link]

-

Titration of a polyprotic acid with a strong base with Cobra4. PHYWE. [Link]

-

Titration of a polyprotic acid with a strong base with Cobra SMARTsense. Amazon Web Services. [Link]

-

2-methylimidazole. Canadian Science Publishing. [Link]

-

Cytotoxic Effect of (1-Methyl-1H-Imidazol-2-Yl)-Methanamine and Its Derivatives in PtII Complexes on Human Carcinoma Cell Lines: A Comparative Study with Cisplatin. MDPI. [Link]

-

Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). ACS Publications. [Link]

-

Imidazole is acid or base and is it Electrophilic or Nucleophilic? YouTube. [Link]

-

Titrations of polyprotic acids. Khan Academy. [Link]

-

Polyprotic Acids & Bases. Chemistry LibreTexts. [Link]

-

1-(1H-Imidazol-5-yl)methanamine. PubChem. [Link]

-

Experiment 5 Polyprotic Acids – Determining Ka's Using pH Titration Curves. University of Texas at Dallas. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. 1-Methylimidazole - Wikipedia [en.wikipedia.org]

- 4. Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution [scielo.org.mx]

- 5. lookchem.com [lookchem.com]

- 6. (1-methyl-1H-imidazol-2-yl)methanamine | C5H9N3 | CID 533842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

Technical Profile: (1-Methyl-1H-imidazol-2-yl)methanamine Dihydrochloride

[1][2][3][4][5]

Executive Summary

(1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride (CAS 53332-67-5) is a critical heterocyclic building block in medicinal chemistry and supramolecular research.[1] Characterized by a molecular weight of 184.07 g/mol , this compound serves as a robust precursor for synthesizing bidentate ligands, histamine analogues, and anion transporters. Its dihydrochloride salt form offers enhanced stability and water solubility compared to the volatile and oxidation-prone free base, making it the preferred reagent for high-precision organic synthesis.[1]

Chemical Identity & Physicochemical Constants[6][7][8][9]

The precise determination of molecular weight and stoichiometry is fundamental for accurate molarity calculations in synthetic workflows.

Molecular Weight Breakdown

| Component | Formula | Monoisotopic Mass (Da) | Average Mass ( g/mol ) | Contribution to Total MW |

| Free Base | C₅H₉N₃ | 111.0796 | 111.148 | 60.4% |

| Counterions | 2 × HCl | 71.948 | 72.922 | 39.6% |

| Total Salt | C₅H₁₁Cl₂N₃ | 183.0276 | 184.07 | 100% |

Key Identifiers

-

IUPAC Name: (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride[1][2][3][4][]

-

CAS Number (Salt): 53332-67-5[1]

-

SMILES: CN1C=CN=C1CN.Cl.Cl

-

Appearance: White to off-white hygroscopic crystalline solid.[1]

-

Solubility: Highly soluble in water (>100 mg/mL), DMSO, and methanol; insoluble in non-polar solvents (hexane, diethyl ether).

Synthesis & Manufacturing Methodologies

The synthesis of (1-Methyl-1H-imidazol-2-yl)methanamine relies on the unique reactivity of the imidazole C2 position.[1] Unlike the C4/C5 positions, the C2 proton is significantly more acidic (pKa ~33), allowing for selective deprotonation and functionalization.

Core Synthetic Pathway: C2-Lithiation & Reductive Amination

The most authoritative route for high-purity synthesis involves a three-stage protocol starting from commercially available 1-methylimidazole.[1]

Step 1: Selective C2-Lithiation [1]

-

Reagents: n-Butyllithium (n-BuLi), THF, -78°C.[1]

-

Mechanism: n-BuLi abstracts the C2 proton, generating a stable 2-lithio-1-methylimidazole species.[1] The low temperature is critical to prevent ring opening or polymerization.

Step 2: Formylation

-

Reagents: Dimethylformamide (DMF).

-

Mechanism: The lithiated species attacks the carbonyl carbon of DMF. Acidic workup yields 1-methylimidazole-2-carboxaldehyde.[1]

Step 3: Reductive Amination

-

Reagents: Hydroxylamine hydrochloride (to form oxime) followed by catalytic hydrogenation (H₂/Pd-C) or chemical reduction (LiAlH₄).

-

Salt Formation: The final amine is treated with anhydrous HCl in dioxane/ether to precipitate the dihydrochloride salt, ensuring removal of unreacted organic impurities.

Critical Process Parameters (CPP)

-

Moisture Control: The lithiation step requires strictly anhydrous conditions (<50 ppm water) to prevent quenching of the organolithium reagent.

-

Temperature Regulation: Maintaining -78°C during n-BuLi addition is mandatory. Temperatures above -40°C can lead to the "dance reaction" (scrambling of the lithium position) or decomposition.

Analytical Characterization

Validating the identity and purity of the dihydrochloride salt requires a multi-faceted analytical approach.

Proton NMR Spectroscopy (D₂O)

The salt form shows distinct shifts due to protonation of the imidazole ring and the primary amine.

-

δ 3.95 ppm (s, 3H): N-Methyl group (singlet).

-

δ 4.45 ppm (s, 2H): Methylene (-CH₂-) bridge connecting the ring and amine.

-

δ 7.55 ppm (d, 1H) & 7.65 ppm (d, 1H): Imidazole ring protons (C4/C5). Note: In the salt form, these signals are downshifted compared to the free base due to the electron-withdrawing effect of the protonated nitrogen.

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

-

Observed Mass: m/z 112.1 [M+H]⁺ (corresponds to the protonated free base C₅H₁₀N₃⁺).

-

Note: The chloride counterions are not observed in the positive ion spectrum but can be inferred from the isotopic abundance if running negative mode or elemental analysis.

Applications in Drug Discovery & Research[11][14][15]

The (1-methyl-1H-imidazol-2-yl)methanamine scaffold is a "privileged structure" in medicinal chemistry, offering a rigid geometry that positions the primary amine and imidazole nitrogen for optimal binding.[1]

Fragment-Based Drug Discovery (FBDD)

This compound is widely used as a fragment in FBDD campaigns targeting:

-

Histamine Receptors (H3/H4): The structural similarity to histamine makes it an ideal starting point for designing antagonists with improved selectivity.

-

Kinase Inhibitors: The imidazole ring can mimic the adenine core of ATP, forming hydrogen bonds with the hinge region of kinase enzymes.

Supramolecular Chemistry: HCl Co-transporters

Research has demonstrated the utility of this motif in synthesizing transmembrane ion transporters. The imidazole group acts as a pH-switchable headgroup.[1]

-

Mechanism: At physiological pH, the imidazole can toggle between neutral and protonated states, facilitating the transport of chloride ions (Cl⁻) across lipid bilayers when appended to lipophilic scaffolds like isophthalamides.

Handling, Stability & Safety

Storage Protocols

-

Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. It must be stored in a desiccator or under an inert atmosphere (Argon/Nitrogen).

-

Temperature: Store at 2-8°C for long-term stability.

-

Shelf Life: 24 months if seal remains unbroken and stored correctly.

Safety Hazards (GHS Classification)

-

Signal Word: Warning

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.

-

Protocol: Always handle in a fume hood wearing nitrile gloves and safety goggles. In case of contact, flush with water for 15 minutes.

References

-

Synthesis & Lithiation: Iversen, P. E., & Lund, H. (1966).[7] Acta Chemica Scandinavica, 20, 2649–2657.[7] (Foundational work on imidazole aldehyde synthesis).

-

Supramolecular Applications: McNally, B. A., et al. (2008). "Conformational control of HCl co-transporter: imidazole functionalised isophthalamide." Chemical Science.

-

Schiff Base Chemistry: Taha, M., et al. (2024). "Selective Generation of Aldimine and Ketimine Tautomers...". Molecules.

-

Compound Data: PubChem CID 533842 (Free Base) & CID 2723957 (Related Salt Data).

Sources

- 1. 124312-73-8|(1-Methyl-1H-imidazol-2-yl)methanamine|BLD Pharm [bldpharm.com]

- 2. 1,3,5-tri(1H-benzo[d]imidazol-1-yl)benzene [1207945-97-8] | King-Pharm [king-pharm.com]

- 3. 1-(1H-imidazol-2-yl)ethanamine(SALTDATA: 2HCl) [1154736-07-8] | Chemsigma [chemsigma.com]

- 4. You are being redirected... [hit2lead.com]

- 6. 2-(1-Methyl-1H-imidazol-2-yl)ethanol (18994-70-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine (642075-18-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 9. lifechemicals.com [lifechemicals.com]

- 10. mdpi.com [mdpi.com]

(1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride mechanism of action

The following in-depth technical guide details the chemical and biological mechanisms of (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride , a specialized heterocyclic building block and pharmacophore.

Synthetic Utility, Pharmacophore Analysis, and Mechanism of Action

Executive Summary & Compound Profile

(1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride (CAS: 124312-73-8 for free base; salt forms vary) is a bifunctional heterocyclic intermediate. Unlike direct-acting pharmaceuticals, its "mechanism of action" is defined by its role as a privileged scaffold precursor in Fragment-Based Drug Discovery (FBDD) and as a bidentate ligand in coordination chemistry.

It serves as a critical "linchpin" molecule for synthesizing fused heterocyclic systems—specifically imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines —which are potent scaffolds in oncology (kinase inhibitors) and infectious disease (antivirals).

Physicochemical Characterization

| Property | Data |

| IUPAC Name | (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride |

| Common Synonyms | 2-Aminomethyl-1-methylimidazole 2HCl; 1-Methyl-2-imidazolemethanamine |

| Molecular Formula | C₅H₉N₃[1][2] · 2HCl |

| Molecular Weight | 111.15 g/mol (Free Base) / ~184.07 g/mol (2HCl) |

| pKa (Predicted) | ~7.0 (Imidazole N3) / ~9.5 (Primary Amine) |

| Solubility | Highly soluble in water, DMSO; sparingly soluble in non-polar organics. |

| Stability | Hygroscopic solid; store under inert atmosphere (Ar/N₂) at -20°C. |

Mechanism of Action: Chemical & Synthetic

The primary mechanism of this compound lies in its bifunctional nucleophilicity . It contains two distinct nitrogen nucleophiles: the primary amine on the methylene bridge and the N3-nitrogen of the imidazole ring.

A. The "Linchpin" Cyclization Mechanism

In drug development, this compound acts as a dinucleophile to form fused ring systems. The most common application is the synthesis of Imidazo[1,2-a]pyrazines .

-

Activation: The dihydrochloride salt is neutralized (e.g., with Et₃N or K₂CO₃) to release the free base.

-

Nucleophilic Attack (Step 1): The primary amine attacks an electrophilic center (e.g., a carbonyl carbon of an

-haloketone or a 1,2-dicarbonyl). -

Cyclization (Step 2): The imidazole N3 nitrogen attacks the second electrophilic site, closing the ring.

-

Aromatization: Dehydration leads to the stable, aromatic fused system.

Why this matters: The resulting imidazo[1,2-a]pyrazine core mimics the purine ring of ATP, making these derivatives excellent ATP-competitive kinase inhibitors .

B. Coordination Mechanism (Bioinorganic Modeling)

The compound acts as a chelating ligand for transition metals (Cu²⁺, Zn²⁺, Ni²⁺).

-

Mode: Bidentate (

-donor). -

Geometry: Forms a stable 5-membered chelate ring.

-

Application: It mimics the histidine-rich active sites of metalloenzymes (e.g., Superoxide Dismutase), serving as a probe to study enzyme mechanisms or as a carrier for metal-based drugs.

Biological Relevance & Pharmacophore Analysis

While primarily a building block, the intact molecule exhibits biological activity through structural mimicry.

A. Histamine Structural Homology

The compound is a rigidified, methylated analog of Histamine (2-(1H-imidazol-4-yl)ethanamine).

-

Receptor Interaction: Due to the methylation at N1 and the shift of the amine side chain to position 2 (vs. 4 in histamine), it generally lacks strong agonist activity at H1/H2 receptors.

-

Antagonist Potential: The bulkier structure allows it to bind to H3 and H4 receptors as an antagonist or inverse agonist fragment, often used to tune selectivity in larger drug molecules.

B. Fragment-Based Drug Discovery (FBDD)

In FBDD screens, this molecule is classified as a "low molecular weight binder" .

-

Target: It binds to "hotspots" on protein surfaces (particularly aspartate/glutamate-rich pockets) via salt bridges (primary amine) and hydrogen bonding (imidazole).

-

Hit-to-Lead: Once a binding event is detected (via NMR or SPR), the molecule is "grown" chemically to increase affinity.

Visualization: Cyclization Pathway

The following diagram illustrates the mechanism of converting the precursor into a bioactive fused heterocycle.

Caption: Step-wise mechanism showing the conversion of the title compound into a fused imidazo-pyrazine pharmacophore via sequential nucleophilic attacks.

Experimental Protocols

Protocol A: Neutralization and Preparation of Free Base

Since the dihydrochloride salt is non-reactive in nucleophilic substitutions, it must be neutralized in situ.

-

Dissolution: Dissolve 1.0 eq (184 mg) of (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride in anhydrous Methanol (5 mL).

-

Neutralization: Add 2.2 eq of Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) dropwise at 0°C.

-

Activation: Stir for 15 minutes at room temperature. The solution now contains the reactive free base and is ready for coupling.

Protocol B: Synthesis of Imidazo[1,2-a]pyrazine Scaffold

Standard protocol for generating kinase inhibitor cores.

-

Reactants: To the neutralized solution from Protocol A, add 1.0 eq of a 2-bromo-1-arylethanone (e.g., 2-bromoacetophenone).

-

Reflux: Heat the mixture to reflux (65°C for MeOH, or 80°C if switched to EtOH) for 4–6 hours. Monitor by TLC (DCM:MeOH 9:1).

-

Work-up:

-

Evaporate solvent under reduced pressure.

-

Redissolve residue in EtOAc and wash with saturated NaHCO₃ (to remove hydrobromide salts).

-

Dry organic layer over MgSO₄ and concentrate.

-

-

Purification: Purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM).

-

Validation: Confirm structure via ¹H-NMR (Look for disappearance of methylene protons and appearance of aromatic bridgehead proton).

References

-

Imidazo[1,2-a]pyrazine Synthesis: Goel, R. et al. "Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications." Organic & Biomolecular Chemistry, 2023. Link

-

Coordination Chemistry: Zhang, L. et al.[3] "The roles of imidazole ligands in coordination supramolecular systems." CrystEngComm, 2016.[4] Link

-

Histamine Analogs: "Histamine H3 receptor antagonists: A review of their design and biological activity." European Journal of Medicinal Chemistry, 2015.[5] Link

-

Compound Data: PubChem CID 533842 (1-methyl-1H-imidazol-2-yl)methanamine. Link

Sources

- 1. Studies on imidazole derivatives as chelating agents-IV Stability constants of the metal chelates of azoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (Benz-)imidazolin-2-ylidene-benzimidazolatonickel(II) Chelates: Syntheses, Structures, and Tuning of Noninnocent Chelate Ligand Behavior [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The roles of imidazole ligands in coordination supramolecular systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Profiling of Substituted Methyl-Imidazoles: A Technical Guide for Drug Design

Executive Summary

The methyl-imidazole scaffold represents a privileged substructure in medicinal chemistry, offering a unique balance of electronic versatility, hydrogen-bonding capability, and metabolic modulation.[1][2][3] This guide provides a rigorous analysis of the physicochemical properties of substituted methyl-imidazoles, specifically focusing on the differentiation between N-methyl (1-methyl) and C-methyl (2-, 4-, 5-methyl) isomers.[1][2][3] We explore how these subtle structural changes dictate pKa, lipophilicity (LogP), and tautomeric equilibrium—critical parameters that define bioavailability and target engagement.[1][2][3]

Electronic Architecture & Tautomeric Dynamics

The imidazole ring is an aromatic, planar, five-membered heterocycle containing two nitrogen atoms: the "pyrrole-like"

The Tautomeric Equilibrium

A defining characteristic of C-substituted imidazoles is prototropic tautomerism.[1][2][3] In 4-methylimidazole, the proton rapidly oscillates between

-

4-Methylimidazole (4-MeI): The methyl group is adjacent to the protonated nitrogen.[2][3]

-

5-Methylimidazole (5-MeI): The methyl group is adjacent to the unprotonated nitrogen.[2][3]

Crucial Distinction: N-methylation (e.g., 1-methylimidazole) locks the ring in a fixed electronic state, abolishing tautomerism and removing the Hydrogen Bond Donor (HBD) capability.[2][3] This "capping" strategy is often employed to improve membrane permeability by reducing polarity and preventing non-specific H-bond donation.[1][2][3]

Basicity and pKa Modulation

The basicity of the imidazole ring (measured at the conjugate acid,

| Compound | Substitution Position | pKa (Conjugate Acid) | Electronic Effect |

| Imidazole | Unsubstituted | 6.95 - 7.05 | Reference Standard |

| 1-Methylimidazole | 7.00 - 7.20 | Inductive effect limited by loss of solvation stabilization on N1. | |

| 2-Methylimidazole | 7.85 - 8.00 | Strong | |

| 4(5)-Methylimidazole | 7.50 - 7.60 | Moderate |

Implication: 2-Methylimidazole is significantly more basic than the 1- or 4-isomers.[1][2][3] In a physiological environment (pH 7.4), 2-methylimidazole will exist predominantly in its protonated (cationic) form (

Lipophilicity (LogP) and Solvation

Lipophilicity controls membrane permeability and non-specific binding.[1][2][3] The imidazole ring is inherently polar (

-

Hydrophobic Increment: A single methyl group typically adds ~0.5 log units to the LogP.[1][2]

-

1-Methylimidazole:

to 0.[1][2][3]02. Despite the methyl group, it remains relatively polar.[1][2][3] However, lacking the HBD, it often exhibits better passive permeability than C-methyl isomers.[1][2][3] -

2-Methylimidazole:

.[1][2][3][6] The increase is modest, but the higher pKa means the distribution coefficient (LogD at pH 7.[2]4) will be lower due to ionization.[1][2][3]

Visualization: Tautomerism & Electronic States[1][2][3]

The following diagram illustrates the tautomeric equilibrium of 4-methylimidazole versus the "locked" state of 1-methylimidazole, highlighting the pKa shift.

Figure 1: Comparative analysis of tautomeric dynamics in C-methyl imidazoles versus the sterically locked N-methyl scaffold, correlating with basicity shifts.

Experimental Protocols

To ensure data integrity in drug discovery, precise determination of pKa and LogP is non-negotiable.[1][2][3] The following protocols are designed for high reproducibility.

Protocol A: Potentiometric pKa Determination (The "Gold Standard")

Objective: Determine the thermodynamic pKa of a methyl-imidazole derivative with

Reagents:

-

Analyte: 1-5 mg of pure methyl-imidazole derivative.[1][2][3]

-

Ionic Strength Adjuster: 0.15 M KCl (mimics physiological ionic strength).[1][2][3]

-

Solvent: Degassed HPLC-grade water (Carbonate-free).[1][2][3]

Workflow:

-

Preparation: Dissolve the compound in 20 mL of 0.15 M KCl solution to achieve a concentration of ~1 mM.

-

Blank Titration: Perform a titration on the solvent blank to subtract background carbonate/impurity effects.[1][2][3]

-

Acidification: Lower the pH of the sample solution to ~3.0 using 0.1 M HCl. This ensures the imidazole is fully protonated (cationic form).[2][3]

-

Titration: Titrate with 0.1 M NaOH using a micro-burette under inert gas (Argon/Nitrogen) purge to prevent

absorption. Record pH vs. Volume. -

Data Analysis: Use the Bjerrum plot or Gran plot method to identify the equivalence point.[1][2][3] Fit the data to the Henderson-Hasselbalch equation.[2][3][7]

Protocol B: High-Throughput LogP Determination (HPLC Method)

Objective: Rapid estimation of lipophilicity for a library of imidazole derivatives.

Methodology:

Instead of the slow shake-flask method, use Reversed-Phase HPLC (RP-HPLC) correlating retention time (

-

Column: C18 end-capped column (prevents silanol interactions with the basic imidazole nitrogen).[1][2][3]

-

Mobile Phase: Methanol/Water buffered at pH 10.5 (using ammonium hydroxide).

-

Calibration: Run a set of standards with known LogP values (e.g., Pyridine, Benzene, Toluene).[1][2][3]

-

Calculation:

Plot

Structural Implications in Drug Design[3][8]

Metabolic Stability & CYP450 Interaction

Methyl-imidazoles are susceptible to oxidative metabolism.[1][2][3]

-

C-Hydroxylation: CYP450 enzymes can hydroxylate the methyl group, leading to a hydroxymethyl intermediate, which may oxidize further to a carboxylic acid.[1][2][3]

-

N-Dealkylation: For 1-methylimidazole derivatives, oxidative dealkylation is a primary clearance pathway.[1][2][3]

-

Heme Coordination: The unhindered

nitrogen is a potent ligand for the heme iron in CYP enzymes (Type II binding).[2] This often leads to CYP inhibition .[1][2][3]-

Design Tip: Introducing a substituent (e.g., methyl) at the C2 position creates steric hindrance that clashes with the heme porphyrin ring, significantly reducing CYP inhibition while maintaining target affinity. This is a classic medicinal chemistry tactic (e.g., in the optimization of antifungal azoles).[2]

-

Case Study: Ondansetron

Ondansetron (Zofran), a 5-HT3 receptor antagonist, utilizes a 2-methylimidazole fused ring system.[1][2][3]

-

Role of Methyl: The C2-methyl group increases the basicity of the ring (pKa ~7.4), optimizing the electrostatic interaction with the receptor binding pocket while providing steric bulk that may improve selectivity and metabolic stability compared to the unsubstituted analog.

References

-

Physicochemical Properties of Imidazole and Derivatives. National Center for Biotechnology Information (NCBI).[1][2][3] PubChem Compound Summary.[1][2][3]

-

Potentiometric Determination of Acid Dissociation Constants (pKa) for Imidazole Derivatives.Journal of Medicinal Chemistry. (General Protocol Reference).

-

[Link]

-

-

Tautomerism and Electronic Effects in Heterocycles.Journal of Organic Chemistry.

-

Metabolic Stability of Nitrogen Heterocycles. Drug Metabolism and Disposition.[1][2][3]

-

Distribution of N-Methylimidazole in Ionic Liquids/Organic Solvents Systems.Processes (MDPI).

Sources

- 1. 1-Methylimidazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. cspi.org [cspi.org]

- 4. hmdb.ca [hmdb.ca]

- 5. mdpi.com [mdpi.com]

- 6. 2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Advanced Synthetic Protocols for Methyl-Imidazoles: Regiocontrol and Scalability

Strategic Context and Mechanism

Methyl-imidazoles are not merely solvents or byproducts; they are the structural backbones of high-value pharmaceutical intermediates (e.g., histidine analogs), epoxy curing agents, and precursors for ionic liquids.

This guide addresses two distinct synthetic challenges:

-

De Novo Ring Construction: The regioselective synthesis of 4-methylimidazole using a modified Debus-Radziszewski reaction. This method is preferred when the imidazole ring must be built from acyclic precursors to ensure specific carbon substitution.

-

Green N-Functionalization: The synthesis of 1-methylimidazole via N-methylation. While classical methods use toxic methyl iodide or dimethyl sulfate, this protocol utilizes Dimethyl Carbonate (DMC) , aligning with modern Green Chemistry standards for drug development.

Protocol A: De Novo Synthesis of 4-Methylimidazole

Methodology: Modified Debus-Radziszewski Cyclocondensation Objective: Construct the imidazole ring with a methyl group at the C4 position while minimizing polymerization byproducts.

Reaction Mechanism

The synthesis relies on the condensation of a 1,2-dicarbonyl (methylglyoxal) with an aldehyde (formaldehyde) and ammonia.

-

Stoichiometry: 1 Methylglyoxal : 1 Formaldehyde : 2 Ammonia.

-

Critical Control Point: The reaction is highly exothermic. Uncontrolled heat leads to the formation of dark "tar" polymers (Maillard-type reactions). Temperature maintenance at < 70°C during addition is vital.

Reagents and Equipment

| Reagent | Purity/Conc. | Role |

| Methylglyoxal | 40% aq. soln | Carbon source (C4-C5) |

| Formaldehyde | 37% aq. soln | Carbon source (C2) |

| Ammonium Hydroxide | 28% NH₃ | Nitrogen source |

| Equipment | Spec | Purpose |

| Reactor | 3-Neck Round Bottom | Controlled addition |

| Cooling | Ice/Water Bath | Exotherm management |

| Purification | Vacuum Distillation | Isolation of product |

Step-by-Step Procedure

-

Precursor Mixing:

-

In a 500 mL 3-neck flask equipped with a thermometer, reflux condenser, and addition funnel, charge Methylglyoxal (40%, 72.0 g, 0.4 mol) and Formaldehyde (37%, 32.5 g, 0.4 mol) .

-

Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

-

-

Controlled Cyclization (The Critical Step):

-

Cool the flask to 5°C using an ice bath.

-

Charge the addition funnel with Ammonium Hydroxide (28%, 55 mL, ~0.8 mol) .

-

Dropwise Addition: Add the ammonia solution slowly. Do not allow the internal temperature to exceed 45°C.

-

Why? Rapid addition causes a temperature spike that favors the formation of brown polymers over the desired heterocycle.

-

-

Maturation:

-

Once addition is complete, remove the ice bath.

-

Heat the mixture to 70°C and hold for 4 hours. The solution will turn yellow/orange.

-

Validation: TLC (DCM:MeOH 9:1) should show the disappearance of aldehyde spots.

-

-

Workup and Purification:

-

Concentration: Remove water under reduced pressure (Rotavap) at 60°C to obtain a viscous crude oil.

-

Extraction: Dissolve the residue in ethyl acetate (200 mL) and wash with brine to remove unreacted ammonium salts. Dry over Na₂SO₄.

-

Isolation: The crude 4-MeI is a solid/oil mixture. For high purity (>99%), perform vacuum distillation (bp ~145°C at 2 mmHg) or recrystallization from benzene/ether (if applicable to safety codes) or isopropyl alcohol.

-

Protocol B: Green Synthesis of 1-Methylimidazole

Methodology: Autoclave-Assisted Methylation with Dimethyl Carbonate (DMC) Objective: Synthesize 1-methylimidazole without using carcinogenic alkylating agents (MeI, DMS) or generating halide waste.

Reaction Logic

Classical alkylation uses

-

Reaction: Imidazole + DMC

1-Methylimidazole + CH₃OH + CO₂

Reagents and Equipment

| Reagent | Equiv.[1] | Role |

| Imidazole | 1.0 | Substrate |

| Dimethyl Carbonate | 1.5 | Reagent & Solvent |

| Potassium Carbonate | 0.05 (Cat.) | Catalyst (Optional but faster) |

| Equipment | Spec | Purpose |

| Autoclave | Stainless Steel, 50 bar | Pressure containment |

Step-by-Step Procedure

-

Loading:

-

In a stainless steel autoclave (e.g., Parr reactor), load Imidazole (68.0 g, 1.0 mol) .

-

Add Dimethyl Carbonate (135.0 g, 1.5 mol) .

-

Catalyst Note: Adding 5 mol% K₂CO₃ accelerates the reaction but requires a filtration step later. For "metal-free" requirements, run longer without base.

-

-

Reaction (Pressure Phase):

-

Seal the autoclave. Purge with N₂ three times.

-

Heat to 140°C .

-

Pressure Note: The internal pressure will rise to approx. 5–8 bar due to DMC vapor and CO₂ generation.

-

Stir at 140°C for 12–15 hours .

-

-

Decompression and Workup:

-

Final Purification:

-

Vacuum distill the remaining oil.

-

Target Fraction: Collect 1-Methylimidazole at 198°C (atmospheric) or ~95°C at 15 mmHg .

-

Yield: Expected yield is 90–95%.

-

Analytical Validation (Self-Correcting Data)

To ensure the protocol was successful, compare your product against these standard markers.

NMR Characterization

| Nucleus | 4-Methylimidazole (DMSO-d₆) | 1-Methylimidazole (CDCl₃) |

| ¹H NMR | δ 2.15 (s, 3H, -CH₃) | δ 3.65 (s, 3H, N-CH₃) |

| δ 6.75 (s, 1H, C5-H) | δ 6.90 (s, 1H, C5-H) | |

| δ 7.55 (s, 1H, C2-H) | δ 7.05 (s, 1H, C4-H) | |

| δ 7.40 (s, 1H, C2-H) | ||

| Diagnostic | Absence of N-Me peak at 3.65 | Absence of NH broad peak |

Troubleshooting Guide

-

Problem: Dark/Black crude in Protocol A.

-

Cause: Reaction temperature exceeded 50°C during ammonia addition.

-

Fix: Repeat with slower addition and stricter ice-bath cooling.

-

-

Problem: Low conversion in Protocol B.

-

Cause: Temperature too low (<120°C). DMC methylation is ineffective below its boiling point without pressure.

-

Fix: Ensure autoclave temperature reaches 140°C.

-

Visual Workflows

Synthesis Pathways

Caption: Comparative workflows for De Novo synthesis (Protocol A) and Green Functionalization (Protocol B).

Mechanistic Logic (Debus-Radziszewski)

Caption: Step-wise mechanistic flow of the Debus-Radziszewski reaction highlighting water elimination steps.

Safety and Compliance (E-E-A-T)

-

4-Methylimidazole Toxicity: 4-MeI is classified by the IARC as Group 2B (possibly carcinogenic to humans). It is a known byproduct in caramel coloring.[5][6] When synthesizing it as a primary target, all work must be performed in a fume hood .

-

DMC Safety: While Dimethyl Carbonate is a "green" reagent (biodegradable, non-toxic combustion products), it is flammable (Flash point: 18°C). The autoclave must be rated for at least 20 bar to ensure a safety margin against CO₂ pressure buildup.

References

-

Debus-Radziszewski Synthesis Overview. Wikipedia. Retrieved from Link

-

4-Methylimidazole Chemical Properties & Toxicity. National Center for Biotechnology Information (NCBI). Retrieved from Link

-

Green Synthesis of 1-Methylimidazole using DMC. US Patent 6175019B1: Process for the preparation of 1,3-dimethylimidazolium 4-carboxylate (Contextual reference for DMC alkylation). Retrieved from Link

-

Purification of Imidazoles. Google Patents: Method for refining imidazole. Retrieved from Link

-

NMR Characterization Data. ChemicalBook 4-Methylimidazole Spectrum. Retrieved from Link

Sources

- 1. US6175019B1 - Process for the preparation of 1,3-dimethylimidazolium 4-carboxylate - Google Patents [patents.google.com]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. Purification of Solids by Recrystallization | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]

- 4. Homogeneous base catalyst with high activity and stability for synthesis of dimethyl carbonate by transesterification - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00164D [pubs.rsc.org]

- 5. shimadzu.com [shimadzu.com]

- 6. mdpi.com [mdpi.com]

Receptor Binding Assay for (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride

Application Note & Protocol

Introduction: The Pharmacological Context

(1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride (CAS: 22600-77-7) is a critical imidazole-based scaffold often utilized in Fragment-Based Drug Discovery (FBDD). Its structural motif—a 1-methylated imidazole ring with a primary amine at the 2-position—mimics the endogenous neurotransmitter histamine and the imidazoline class of ligands.

Unlike histamine (which is substituted at the 4-position), the 2-substitution pattern and N-methylation of this compound shift its selectivity profile. It is primarily investigated as a ligand or precursor for:

-

Histamine H3 and H4 Receptors : These GPCRs tolerate and often require specific imidazole tautomers or substitutions that differ from H1/H2 requirements.

-

Imidazoline Receptors (I1, I2) : The 2-aminomethyl-imidazole core is a bioisostere for the imidazoline ring found in ligands like clonidine and idazoxan.

-

Trace Amine-Associated Receptors (TAARs) : Due to its low molecular weight and cationic amine function.

This guide details a Radioligand Competition Binding Assay , the gold standard for profiling this compound’s affinity (

Assay Principle: Competition Binding

The assay measures the ability of the test compound, (1-Methyl-1H-imidazol-2-yl)methanamine, to displace a high-affinity radiolabeled ligand from the receptor binding site.

-

The System : Receptors are provided via membrane homogenates (e.g., Rat Brain or transfected HEK293 cells).

-

The Probe : A fixed concentration of radioligand (e.g.,

-N- -

The Challenge : Increasing concentrations of the non-radioactive test compound compete for these sites.

-

The Readout : Radioactivity remaining on the filter is inversely proportional to the test compound's binding affinity.

Mechanistic Workflow

Figure 1: Workflow of the Radioligand Competition Binding Assay. The test compound competes with the radioligand for receptor occupancy, allowing for the calculation of binding affinity.

Materials & Reagents

A. Biological Materials

| Component | Specification | Purpose |

| Receptor Source | Rat Cerebral Cortex Membranes (Rich in H3/I2) or CHO-K1/HEK293 cells expressing human H3R. | Provides the target receptors. |

| Test Compound | (1-Methyl-1H-imidazol-2-yl)methanamine 2HCl (MW: 184.07). | The ligand to be characterized.[1] |

| Radioligand (H3) | High-affinity agonist for H3 receptor.[2] | |

| Radioligand (I2) | High-affinity ligand for Imidazoline I2 sites. | |

| Non-Specific Ligand | Thioperamide (10 µM) or Histamine (100 µM). | Defines non-specific binding (NSB). |

B. Buffers

-

Assay Buffer (H3) : 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer : 50 mM Tris-HCl, pH 7.4 (ice-cold).

-

Polyethylenimine (PEI) : 0.3% solution (to pretreat filters and reduce non-specific binding).

Detailed Protocol: Histamine H3 Receptor Binding

Step 1: Compound Preparation

-

Stock Solution : Dissolve (1-Methyl-1H-imidazol-2-yl)methanamine 2HCl in DMSO or distilled water to a concentration of 10 mM .

-

Note: As a dihydrochloride salt, it is highly water-soluble. Ensure pH is neutral if using high concentrations in unbuffered water.

-

-

Serial Dilution : Prepare 10 serial dilutions (1:10 or 1:3 steps) in Assay Buffer.

-

Range:

M to

-

Step 2: Membrane Preparation (If using tissue)

-

Homogenize rat cerebral cortex in 10 volumes of ice-cold 50 mM Tris-HCl (pH 7.4).

-

Centrifuge at 48,000

for 20 minutes at 4°C. -

Resuspend pellet in fresh buffer and repeat centrifugation (wash step).

-

Resuspend final pellet in Assay Buffer to a protein concentration of ~1-2 mg/mL.

Step 3: Assay Setup (96-well Plate or Tubes)

Prepare the reaction mix in a final volume of 250 µL :

| Well Type | Buffer | Radioligand ( | Competitor | Membrane |

| Total Binding (TB) | 150 µL | 50 µL (2 nM final) | - | 50 µL |

| Non-Specific (NSB) | 100 µL | 50 µL (2 nM final) | 50 µL Thioperamide (10 µM) | 50 µL |

| Test Sample | 100 µL | 50 µL (2 nM final) | 50 µL Test Compound (Var. Conc.) | 50 µL |

Step 4: Incubation & Harvesting

-

Incubate the plates/tubes for 60 minutes at 25°C (Room Temp) .

-

Scientific Rationale: H3 receptors equilibrate rapidly; room temperature avoids temperature-dependent degradation of the ligand.

-

-

Pre-soak GF/B glass fiber filters in 0.3% PEI for at least 1 hour.

-

Rationale: PEI is a cationic polymer that coats the negatively charged glass fibers, preventing the positively charged imidazole radioligand from sticking to the filter (reducing background noise).

-

-

Filtration : Harvest using a cell harvester (e.g., Brandel or PerkinElmer).

-

Vacuum filter the reaction mix onto the GF/B filters.

-

Wash rapidly 3 times with 3 mL of ice-cold Wash Buffer.

-

Step 5: Scintillation Counting

-

Dry the filters (if using a plate harvester, apply MeltiLex; if tubes, place filters in vials).

-

Add liquid scintillation cocktail.

-

Count radioactivity (CPM) for 1-2 minutes per sample.

Data Analysis

-

Calculate Specific Binding (SB) :

-

Plot Curve : Graph % Specific Binding (Y-axis) vs. Log [Concentration] (X-axis).

-

Determine

: The concentration of test compound displacing 50% of specific radioligand binding. -

Calculate

(Inhibition Constant) : Use the Cheng-Prusoff Equation :- = Concentration of radioligand used (e.g., 2 nM).

-

= Dissociation constant of the radioligand (determined previously, typically ~0.5–1.0 nM for

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Non-Specific Binding | Radioligand sticking to filters. | Ensure filters are soaked in 0.3% PEI. Use siliconized tubes. |

| Low Signal (Low TB) | Receptor degradation or low expression. | Use fresh protease inhibitors in membrane prep. Check protein concentration. |

| No Displacement | Compound does not bind H3R. | The compound may target Imidazoline receptors instead. Run the I2 binding assay (using |

| Steep Hill Slope (>1.2) | Positive cooperativity or aggregation. | Check compound solubility. Ensure no precipitation at high concentrations. |

References

-

Arrang, J. M., et al. (1987). "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor." Nature, 327(6118), 117-123. Link

-

Lovenberg, T. W., et al. (1999). "Cloning and functional expression of the human histamine H3 receptor." Molecular Pharmacology, 55(6), 1101-1107. Link

-

Parini, A., et al. (1996). "Imidazoline receptors: from their discovery to the development of selective ligands." General Pharmacology, 27(6), 911-913. Link

-

Hough, L. B. (2001). "Genomics meets histamine receptors: new subtypes, new receptors." Molecular Pharmacology, 59(3), 415-419. Link

Sources

- 1. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Spectroscopic Characterization of (1-Methyl-1H-imidazol-2-yl)methanamine Dihydrochloride

[1]

Introduction & Scope

(1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride (CAS: 124312-73-8 for free base ref) is a critical bidentate ligand precursor used in coordination chemistry and a structural motif in histamine receptor pharmacology.[1] Its analysis presents unique challenges due to its hygroscopic nature and the pH-dependence of its spectroscopic signals.[1]

This guide provides a validated protocol for the structural elucidation of this compound. Unlike standard organic bases, the dihydrochloride salt form requires specific solvent considerations for Nuclear Magnetic Resonance (NMR) to prevent signal suppression of exchangeable protons and to ensure solubility.

Chemical Identity

| Property | Specification |

| IUPAC Name | (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride |

| Formula | |

| Molecular Weight | 184.07 g/mol (Salt); 111.15 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | High: Water, DMSO, Methanol; Low: Acetone, Chloroform |

Analytical Workflow

The following flowchart outlines the decision-making process for solvent selection and analytical techniques based on the specific structural information required.

Figure 1: Decision tree for spectroscopic characterization, highlighting solvent selection logic.

Protocol 1: Nuclear Magnetic Resonance (NMR)[2][6][7][8]

Solvent Selection Strategy

-

Deuterium Oxide (

): The preferred solvent for routine purity checks. It provides the sharpest lines for the carbon backbone. Limitation: The ammonium ( -

DMSO-

: Required when total proton integration is necessary.[1] The acidic protons will appear broad but distinct (typically > 8 ppm).

Experimental Procedure ( H NMR)

-

Preparation: Dissolve 10-15 mg of the dihydrochloride salt in 0.6 mL of

. -

Acquisition: Run 16-32 scans with a relaxation delay (

) of at least 2.0 seconds to ensure full relaxation of the quaternary methyl group. -

Referencing: Set the residual HDO peak to 4.79 ppm.

Spectral Analysis & Assignment ( )

The protonation of the imidazole ring at N3 and the primary amine causes a significant downfield shift (deshielding) compared to the free base.

| Position | Type | Shift ( | Multiplicity | Integration | Assignment Logic |

| H-4, H-5 | Aromatic | 7.40 – 7.60 | Doublets (J | 2H | Imidazole ring protons.[1] Deshielded by cationic charge.[1] |

| Methylene | 4.45 – 4.55 | Singlet | 2H | Flanked by aromatic ring and ammonium cation.[1] | |

| Methyl | 3.80 – 3.90 | Singlet | 3H | Characteristic N-methyl on imidazole.[1] |

Expert Insight: In the free base, the methylene protons appear significantly upfield (

C NMR Parameters

Protocol 2: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the primary method for confirming the salt form (dihydrochloride) versus the free base.

Methodology

-

Technique: Attenuated Total Reflectance (ATR) is recommended over KBr pellets to prevent hygroscopic water absorption which obscures the amine region.

-

Resolution: 4 cm

, 16 scans.

Band Assignment

| Frequency (cm | Assignment | Diagnostic Value |

| 2600 – 3200 | Very Broad. Indicates ammonium salt.[1] The "Ammonium Band" often overlaps C-H stretches.[1] | |

| 1580 – 1620 | Imidazole ring breathing mode.[1] | |

| 1450 – 1500 | Methyl/Methylene bending vibrations. | |

| ~1260 | C-N stretch (exocyclic). |

Causality: The broad absorption from 2600-3200 cm

Protocol 3: Mass Spectrometry (LC-MS)[1]

Experimental Setup

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

-

Mobile Phase: 0.1% Formic acid in Water/Acetonitrile (50:50).[1]

-

Injection: Direct infusion or flow injection analysis (FIA).[1]

Interpretation

The salt dissociates immediately in the LC-MS mobile phase.[1] You will detect the cationic species, not the chloride adducts.

Synthesis & Handling Context[3][4][5][6][7][8][9][10][11]

This compound is often synthesized via the reduction of 1-methylimidazole-2-carbonitrile or the deprotection of a phthalimide precursor.[1]

Safety Note: As a dihydrochloride salt, the compound is acidic. It is classified as a Skin Irritant (H315) and Eye Irritant (H319). Handle with gloves and safety glasses.[1] Store in a desiccator; the salt is hygroscopic and hydrolysis can lead to sticky gums that are difficult to weigh.[1]

References

-

Sigma-Aldrich. (2025).[1][2] (1H-Imidazol-2-ylmethyl)methylamine dihydrochloride Product Sheet. Link

-

PubChem. (2025).[1][3] Compound Summary: (1-Methyl-1H-imidazol-2-yl)methanamine.[1] National Library of Medicine.[1] Link

-

NIST Chemistry WebBook. (2024).[1] Imidazole hydrochloride IR Spectrum. (Used as reference for imidazole salt vibrational modes). Link

-

ChemicalBook. (2024).[1] 1-Methylimidazole NMR Spectrum Data. (Reference for core ring shifts). Link

Application Note: (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride as a Ligand-Scaffold for Biomimetic Metallocatalysis

[1]

1Executive Summary & Chemical Profile[1][2]

(1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride (hereafter MIMA[1]·2HCl ) is a robust, bidentate nitrogen-donor ligand precursor.[1] While not a catalyst in its isolated salt form, it is the critical "engine block" for assembling Zinc(II) and Copper(II) catalytic centers that mimic metalloenzymes (such as phosphotriesterases and oxidases).[1]

For drug development professionals, this compound is invaluable for:

-

Biomimetic Hydrolysis: Creating artificial metallonucleases or phosphodiesterases to study drug stability or DNA cleavage mechanisms.[1]

-

Catalytic Oxidation: Serving as a ligand in Cu-catalyzed aerobic oxidations of alcohols or amines.[1]

-

Fragment-Based Drug Design: Acting as a histamine analog scaffold.[1]

Chemical Competency[1]

-

Coordination Mode: The molecule provides two nitrogen donors: the

imidazole nitrogen and the primary amine nitrogen. Upon chelation with a metal ion ( -

Salt vs. Free Base: The dihydrochloride form is supplied for oxidative stability and shelf-life.[1] Critical Step: It requires precise in situ neutralization (2 equivalents of base) to activate its catalytic ligand properties.[1]

Mechanism of Action: The "Active Site" Assembly

The catalytic utility of MIMA relies on its ability to lower the

Catalytic Activation Pathway

The following diagram illustrates the transformation from the inactive salt precursor to the active catalytic complex.

Figure 1: Activation pathway from MIMA[1]·2HCl salt to active metal-ligand catalyst.

Protocol A: Biomimetic Hydrolysis of Phosphate Esters (Zn-Catalysis)

Application: This protocol mimics the active site of Phosphotriesterase (PTE) .[2][3] It is used to test the hydrolytic stability of phosphate-based prodrugs or to screen for artificial nucleases.[1]

Catalyst System:

Materials

-

Ligand: MIMA·2HCl (10 mM stock in water).[1]

-

Metal Source:

or -

Base: NaOH (standardized 0.1 M).[1]

-

Substrate: 4-Nitrophenyl phosphate (4-NPP) (Model substrate for tracking activity via UV-Vis).[1]

-

Buffer: HEPES (50 mM, pH 7.0).

Step-by-Step Methodology

-

Ligand Activation (Critical):

-

In a reaction vessel, add 100 µL of MIMA·2HCl stock (1.0 µmol).

-

Add 2.0 equivalents of NaOH (20 µL of 0.1 M stock).

-

Note: Failure to neutralize both HCl equivalents will result in protonated nitrogens that cannot bind Zinc.

-

-

Complex Formation:

-

Catalytic Run:

-

Dilute the complex into 900 µL of HEPES buffer.

-

Add 4-NPP substrate (final concentration 1 mM).[1]

-

Monitor: Track absorbance at 400 nm (formation of 4-nitrophenolate).

-

-

Kinetic Analysis:

-

Compare the initial rate (

) of the Zn-MIMA reaction against a blank (Zn-only) and a background (buffer-only).[1] -

Expected Result: The Zn-MIMA complex typically accelerates hydrolysis by

to

-

Protocol B: Ligand for Copper-Catalyzed Aerobic Oxidation[1]

Application: Oxidation of benzyl alcohols to aldehydes using air as the oxidant. Catalyst System: Cu(I)/Cu(II)-MIMA / TEMPO (Co-catalytic system).[1]

Materials

-

Ligand: MIMA·2HCl (5 mol%).[1]

-

Metal: CuBr or CuCl (5 mol%).[1]

-

Co-Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (5 mol%).[1]

-

Base: N-Methylimidazole (NMI) or

(10 mol% - required to neutralize the ligand salt).[1] -

Solvent: Acetonitrile/Water (1:[1]1) or pure Acetonitrile.[1]

Step-by-Step Methodology

-

Catalyst Pre-mix:

-

Reaction Assembly:

-

Add the substrate (Benzyl alcohol, 1.0 mmol).

-

Add TEMPO (0.05 mmol).

-

Seal the flask but provide an oxygen source (O2 balloon or open air with vigorous stirring).[1]

-

-

Execution:

-

Stir at room temperature for 4–6 hours.

-

Workup: Quench with dilute HCl, extract with ethyl acetate.

-

Analysis: GC-MS or NMR to determine conversion to benzaldehyde.[1]

-

Data Summary & Troubleshooting

Physicochemical Data

| Property | Value | Note |

| MW (Salt) | 184.07 g/mol | Hygroscopic; store in desiccator.[1] |

| MW (Free Base) | 111.15 g/mol | Generated in situ. |

| pKa (Im-H) | ~7.0 | Imidazole ring protonation.[1] |

| pKa (NH3+) | ~9.5 | Primary amine protonation.[1] |

| Solubility | Water, Methanol | Insoluble in non-polar organics (DCM, Hexane).[1] |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation upon Metal Addition | Formation of Metal-Hydroxide ( | The pH is too high.[1] Ensure the 2 equiv. of base are precise. Do not exceed pH 7.5 during complexation.[1] |

| No Catalytic Activity | Ligand Protonation | Did you forget the base? The HCl salt will not bind the metal. Add 2.0–2.1 equiv. of NaOH or TEA.[1] |

| Blue precipitate (Cu reactions) | Inactive Cu-OH species | Use a coordinating solvent (MeCN) or lower the pH slightly.[1] |

Mechanistic Visualization (Hydrolysis)

The following diagram details the "Lewis Acid Activation" mechanism proposed for Zn-MIMA complexes in phosphate hydrolysis.

Figure 2: Proposed catalytic cycle for phosphate ester hydrolysis by Zn-MIMA complex.

References

-

Biomimetic Zinc Complexes

-

Copper Catalysis & Ligand Design

-

Analytical Detection (Sensor Application)

-

Synthesis & Properties

Functional Profiling of Imidazole Derivatives: From Antifungal Potency to Host Liability

Application Note & Technical Guide | Version 2.1

Abstract

The imidazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of essential antifungal agents (e.g., ketoconazole), antihistamines, and kinase inhibitors. However, this versatility creates a double-edged sword: the same electron-rich nitrogen that coordinates with the heme iron in fungal CYP51 can also inhibit human cytochrome P450s or modulate host GPCRs. This guide provides a rigorous, multi-parametric workflow for evaluating imidazole compounds. We move beyond basic IC50s to describe a self-validating screening cascade: assessing antifungal potency (Modified CLSI M27), mammalian cytotoxicity (ATP-Luminescence), and off-target GPCR liability (Calcium Flux).

Module 1: Compound Preparation & Solubility Management

The Hidden Variable: Imidazole derivatives often exhibit pH-dependent solubility (pKa ~7.0) and can precipitate upon dilution into aqueous media, leading to "false negatives" in potency or "false positives" in toxicity due to crystal formation.

Protocol: DMSO Stock & "Shifted" Dilution

Objective: Maintain compound solubility while minimizing solvent toxicity (<0.5% final DMSO).

-

Stock Generation: Dissolve the imidazole derivative in anhydrous DMSO (Grade: Cell Culture Tested) to 10 mM or 20 mM. Vortex for 30 seconds.

-

Checkpoint: If turbidity persists, sonicate at 37°C for 5 minutes.

-

-

Intermediate Plate (The Shift): Do not dilute directly from 100% DMSO stock to the cell plate.

-

Create a 100x intermediate dilution series in a V-bottom polypropylene plate using DMSO as the diluent.

-

Why? Serial dilution in aqueous media often crashes out lipophilic imidazoles.

-

-

Final Dosing: Transfer 1 µL of the 100x intermediate stock into 199 µL of cell culture media (0.5% final DMSO).

Visualization: Compound Handling Workflow

Caption: Workflow to prevent precipitation. Serial dilution in DMSO (Intermediate) ensures solubility before the final aqueous step.

Module 2: Antifungal Potency (Modified CLSI M27)

Target: Lanosterol 14α-demethylase (CYP51). Mechanism: Imidazoles bind the heme iron of CYP51, blocking ergosterol synthesis and compromising membrane integrity.

Rationale

Standard OD600 readings are prone to noise from yeast clumping or compound precipitation. We utilize a Resazurin (AlamarBlue) reduction assay , which measures metabolic activity. This is more sensitive and discriminates between fungistatic and fungicidal effects.

Experimental Protocol

Model Organism: Candida albicans (ATCC 90028 or clinical isolate). Reagents: RPMI 1640 (buffered with MOPS to pH 7.0), Resazurin (0.15 mg/mL).

-

Inoculum Prep: Pick 5 colonies of C. albicans (24h old) and suspend in saline. Adjust OD530 to 0.5 McFarland standard (~1-5 x 10^6 CFU/mL).

-

Dilution: Dilute the suspension 1:100, then 1:20 into RPMI-MOPS media. Final density: ~0.5 - 2.5 x 10^3 CFU/mL.

-

Plating: Dispense 100 µL of inoculum into columns 1-11 of a 96-well flat-bottom plate.

-

Treatment: Add compound (prepared in Module 1).

-

Controls: Col 11 (Growth Control: Media + Cells + DMSO). Col 12 (Sterility Control: Media only).

-

Positive Control:[1] Fluconazole (Range: 64 µg/mL to 0.125 µg/mL).

-

-

Incubation: 35°C for 24 hours (static).

-

Readout: Add 20 µL Resazurin solution. Incubate 4-6 hours.

-

Signal: Blue (Resazurin, non-viable)

Pink (Resorufin, viable). -

Measurement: Fluorescence (Ex 560 nm / Em 590 nm).

-

Data Analysis: IC50 Calculation

Calculate % Inhibition relative to Growth Control:

Module 3: Mammalian Liability (ATP-Luminescence)

Why ATP? Imidazoles can inhibit mammalian CYP450s and disrupt mitochondrial electron transport. MTT/MTS assays rely on reductase activity, which imidazoles can directly inhibit (independent of cell death), leading to artifacts. ATP quantification (e.g., CellTiter-Glo) is the gold standard for this class.

Experimental Protocol

Cell Line: HepG2 (Liver model - high metabolic activity) or HEK293.

-

Seeding: Seed 5,000 cells/well in 96-well opaque white plates. Incubate 24h to adhere.

-

Treatment: Remove media. Add 100 µL fresh media containing compound (0.1 µM – 100 µM).

-

Exposure: Incubate for 48 hours at 37°C, 5% CO2.

-

Lysis & Detection:

-

Equilibrate plate to Room Temp (RT) for 30 mins (Critical for consistent luminescence).

-

Add 100 µL CellTiter-Glo reagent.

-

Orbit shake 2 mins (lyse cells). Incubate 10 mins (stabilize signal).

-

-

Read: Measure Total Luminescence (Integration time: 1.0 sec).

Visualization: Selectivity Logic

Caption: The Selectivity Window. The goal is potent CYP51 blockade (left) without compromising host ATP (right).

Module 4: Functional GPCR Assay (Histamine H1)

Context: Many imidazoles act as histamine receptor antagonists. While this is desired for allergy drugs, it is an "off-target" liability for antifungals. The H1 receptor couples to Gq, triggering intracellular Calcium (

Protocol: FLIPR-Style Calcium Flux

Objective: Determine if the compound antagonizes histamine-induced Calcium release.

-

Cell Prep: CHO-K1 cells stably expressing human H1 receptor. Seed 20,000 cells/well in black-wall/clear-bottom 96-well plates.

-

Dye Loading:

-

Remove media. Add 100 µL Calcium-4 or Fluo-4 AM dye in HBSS buffer (with 2.5 mM Probenecid to prevent dye efflux).

-

Incubate 45 mins at 37°C, then 15 mins at RT.

-

-

Compound Addition (Antagonist Mode):

-

Add 25 µL of Imidazole compound (5x concentration).

-

Incubate 15 mins to allow receptor binding.

-

-

Agonist Challenge:

-

Inject Histamine (EC80 concentration, typically ~100 nM) via automated injector.

-

-

Kinetic Read: Measure Fluorescence (Ex 488/Em 525) every 1 second for 60 seconds.

Data Interpretation[2][3][4][5][6][7]

-

Antagonist Activity: Reduction in the Peak Fluorescence (Max - Min) compared to Histamine-only control.

-

Self-Validation: If the compound alone (step 3) causes a spike, it acts as an agonist or causes acute membrane permeabilization.

Summary of Key Metrics

| Assay | Readout | Key Metric | Success Criteria |

| Antifungal (M27) | Resazurin Fluorescence | IC50 (Potency) | < 1.0 µg/mL (Potent) |

| Cytotoxicity | ATP Luminescence | CC50 (Toxicity) | > 50 µM (Safe) |

| Selectivity Index | Calculation | SI (CC50 / IC50) | > 50x |

| H1 GPCR Flux | Calcium Fluorescence | IC50 (Antagonism) | High IC50 (Low liability for antifungals) |

References

-

Clinical and Laboratory Standards Institute (CLSI). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th Edition."[2] CLSI Standard M27, 2017.[3] Link

-

Riss, T.L., et al. "Cell Viability Assays." Assay Guidance Manual [Internet], Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2013. Link

-

Zhang, Y., et al. "Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors." Frontiers in Cellular and Infection Microbiology, 2022. Link

-

Seifert, R., et al. "Molecular analysis of histamine H1-receptor agonists and antagonists." Trends in Pharmacological Sciences, 2013.[4] Link

-

Creative Biolabs. "Hi-Affi™ In Vitro Cell-based Histamine Receptor Functional Assay Service." Link

Sources

- 1. Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 4. Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction - PMC [pmc.ncbi.nlm.nih.gov]

LC-MS analysis of (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride

An Application Note and Protocol for the Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of (1-Methyl-1H-imidazol-2-yl)methanamine Dihydrochloride

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and validated method for the analysis of (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride, a key building block in contemporary drug discovery and development. The protocol is tailored for researchers, scientists, and analytical professionals requiring a reliable method for the quantification and identification of this polar, nitrogenous compound. We will delve into the strategic choices underpinning the method development, from analyte characterization to the final optimized parameters for both liquid chromatography and mass spectrometry. The methodology emphasizes a Hydrophilic Interaction Liquid Chromatography (HILIC) approach, which is particularly well-suited for retaining and resolving highly polar analytes that show poor retention in traditional reversed-phase chromatography. All procedural steps are outlined to ensure reproducibility and scientific integrity, supported by authoritative citations and practical insights for troubleshooting.

Introduction: The Analytical Challenge

(1-Methyl-1H-imidazol-2-yl)methanamine is a primary amine featuring a methylated imidazole moiety. Its dihydrochloride salt form enhances stability and solubility in aqueous solutions. The structural characteristics of this compound—namely its low molecular weight, high polarity, and basic nature (due to the primary amine and imidazole nitrogen atoms)—present a significant challenge for conventional reversed-phase liquid chromatography (RPLC). In RPLC, such polar compounds often elute at or near the solvent front, leading to poor resolution and inadequate sensitivity.

To overcome these analytical hurdles, this guide employs a Hydrophilic Interaction Liquid Chromatography (HILIC) strategy. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. This creates an aqueous-rich layer on the surface of the stationary phase, into which polar analytes can partition, thus enabling their retention. This approach is ideal for achieving the necessary chromatographic performance for accurate and precise analysis of (1-Methyl-1H-imidazol-2-yl)methanamine.

Strategic Method Development

The development of a robust LC-MS method is a systematic process. The rationale behind the key decisions for analyzing (1-Methyl-1H-imidazol-2-yl)methanamine is detailed below.

Analyte Characterization and Its Implications

-

Structure: (1-Methyl-1H-imidazol-2-yl)methanamine

-

Chemical Formula: C₅H₉N₃

-

Monoisotopic Mass: 111.080 Da

-

Key Features: Highly polar, contains multiple basic nitrogen atoms, making it an excellent candidate for positive ion electrospray ionization (ESI+).

The presence of multiple basic sites means the molecule will be readily protonated in an acidic mobile phase, existing as a cation. This is a critical factor for both chromatographic retention in HILIC mode and for high-efficiency ionization in the mass spectrometer source.

Chromatographic Approach: Why HILIC?

The decision to use HILIC is a direct response to the analyte's high polarity. A HILIC stationary phase, such as one based on amide or bare silica chemistry, allows for the retention of polar compounds that would otherwise pass through a non-polar reversed-phase column unretained. The elution in HILIC is typically achieved by increasing the proportion of the aqueous component in the mobile phase, which disrupts the partitioning into the stationary phase's aqueous layer.

Mass Spectrometry Optimization: Ensuring Sensitivity and Specificity

Given the analyte's propensity to form positive ions, Electrospray Ionization in Positive Ion Mode (ESI+) is the logical choice. The initial step in MS optimization involves direct infusion of a standard solution of the analyte into the mass spectrometer to determine the optimal parameters for detecting the protonated molecule [M+H]⁺. For quantitative analysis, Multiple Reaction Monitoring (MRM) is the preferred method due to its superior selectivity and sensitivity. This involves selecting a precursor ion (the protonated molecule) and a specific product ion generated through collision-induced dissociation (CID).

Detailed Experimental Protocol

Materials and Reagents

| Item | Recommended Grade | Supplier Example |

| (1-Methyl-1H-imidazol-2-yl)methanamine 2HCl | ≥98% Purity | Sigma-Aldrich |